molecular formula C8H12N2O2 B102799 3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione CAS No. 19230-34-3

3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione

Cat. No. B102799
CAS RN: 19230-34-3
M. Wt: 168.19 g/mol
InChI Key: FZTBXBIFEDMTMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Molecular Geometry and Parameters

Research by Lunelli et al. (1996) explored the geometry and molecular parameters of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione and its isomer bis(dimethylamino)squaraine. The study used IR spectroscopy, XRD, and ab initio MO calculations to understand the structural differences between these compounds and their analogues. The findings indicated differences in planarity and stability between the two studied molecules, contributing to our understanding of their molecular configurations (Lunelli et al., 1996).

Solid-State Phase Transition

Destro (1997) discovered a reversible solid-solid phase transition in crystalline 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione at 147 K. This study, using single-crystal X-ray diffraction, revealed a transition from monoclinic to triclinic phase, enhancing the understanding of the material's properties under varying temperatures (Destro, 1997).

CH··O Interactions in Crystals

Gatti et al. (2002) investigated the CH··O contacts in the crystal of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (DMACB). Their research, utilizing topological analysis of experimental and theoretical densities, provided insights into the nature of these interactions in the crystal, crucial for understanding molecular interactions and stability (Gatti et al., 2002).

Molecular Dipole Moment Enhancement

May, Destro, and Gatti (2001) focused on the dipole moment of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione in crystal form. Their study revealed a significant enhancement of the molecular dipole moment upon crystallization, highlighting the role of intermolecular CH...O interactions in this process (May, Destro, & Gatti, 2001).

Synthesis and Reactivity Studies

Other studies focused on synthesis and reactivity, like the work of Liebeskind et al. (1993) on 4,4'-Bi(cyclobutene-1,2-diones) and Zhao, Allen, and Tidwell (1993) on the preparation and reactivity of silyl-substituted bisketenes involving derivatives of 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione. These studies contribute to the understanding of synthetic routes and reactivity profiles of related compounds (Liebeskind et al., 1993); (Zhao, Allen, & Tidwell, 1993).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or modulating signal transduction pathways .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential applications and areas of future research for the compound. This could include its use in medicine, materials science, or as a catalyst in chemical reactions .

properties

IUPAC Name

3,4-bis(dimethylamino)cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-9(2)5-6(10(3)4)8(12)7(5)11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTBXBIFEDMTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)C1=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344542
Record name 3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione

CAS RN

19230-34-3
Record name 3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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